![molecular formula C11H12ClNO3 B7464328 Methyl 2-[4-(2-chloroacetamido)phenyl]acetate](/img/structure/B7464328.png)
Methyl 2-[4-(2-chloroacetamido)phenyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[4-(2-chloroacetamido)phenyl]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis. This compound is a derivative of phenylacetate and has a chloroacetamido group attached to it, which imparts unique properties to the molecule.
Mécanisme D'action
The mechanism of action of Methyl 2-[4-(2-chloroacetamido)phenyl]acetate is not fully understood. However, it is believed that the compound exerts its pharmacological effects by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. This inhibition leads to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
Methyl 2-[4-(2-chloroacetamido)phenyl]acetate has been shown to have a number of biochemical and physiological effects. In preclinical studies, the compound has been shown to reduce inflammation and pain in animal models. Additionally, Methyl 2-[4-(2-chloroacetamido)phenyl]acetate has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Methyl 2-[4-(2-chloroacetamido)phenyl]acetate in lab experiments is its ability to inhibit the activity of cyclooxygenase enzymes, which makes it a useful tool for studying the role of these enzymes in inflammation and pain. Additionally, the compound has shown promising results in preclinical studies as a potential anticancer agent. However, one of the limitations of using Methyl 2-[4-(2-chloroacetamido)phenyl]acetate is its limited solubility in water, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for research on Methyl 2-[4-(2-chloroacetamido)phenyl]acetate. One area of interest is the development of new drugs based on the compound's anti-inflammatory and analgesic properties. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 2-[4-(2-chloroacetamido)phenyl]acetate and its potential applications in cancer therapy. Another area of interest is the development of new synthetic methods for the compound, which could improve its solubility and make it easier to use in lab experiments. Finally, additional studies are needed to investigate the safety and toxicity of Methyl 2-[4-(2-chloroacetamido)phenyl]acetate in humans.
Méthodes De Synthèse
The synthesis of Methyl 2-[4-(2-chloroacetamido)phenyl]acetate involves the reaction of phenylacetic acid with thionyl chloride to form phenylacetyl chloride. The resulting compound is then reacted with 2-amino-2-(2-chloroacetamido)acetic acid to form Methyl 2-[4-(2-chloroacetamido)phenyl]acetate. This reaction is typically carried out in the presence of a catalyst such as triethylamine and under controlled conditions of temperature and pressure.
Applications De Recherche Scientifique
Methyl 2-[4-(2-chloroacetamido)phenyl]acetate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. This compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities, making it a promising candidate for the development of new drugs. Additionally, Methyl 2-[4-(2-chloroacetamido)phenyl]acetate has been investigated for its ability to inhibit the growth of cancer cells and has shown promising results in preclinical studies.
Propriétés
IUPAC Name |
methyl 2-[4-[(2-chloroacetyl)amino]phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-16-11(15)6-8-2-4-9(5-3-8)13-10(14)7-12/h2-5H,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIQOFUUUMEXHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-[(2-chloroacetyl)amino]phenyl]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



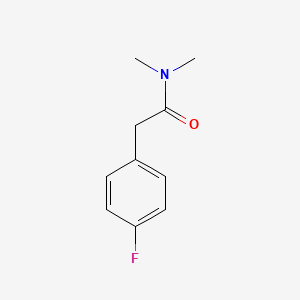
![3-[1-(Naphthalen-2-ylsulfonyl)piperidin-3-yl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7464275.png)
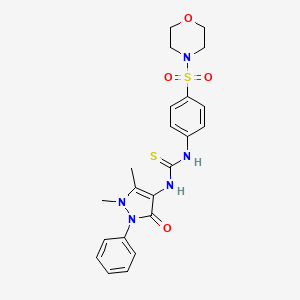
![4-[[4-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl]methyl]benzamide](/img/structure/B7464284.png)
![3-(furan-2-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7464291.png)
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(phenylcarbonyl)piperidine-4-carboxamide](/img/structure/B7464303.png)
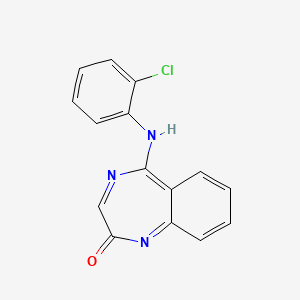
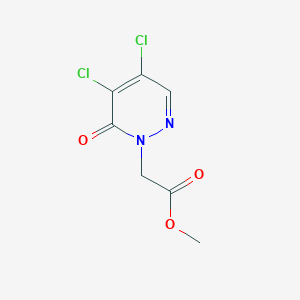
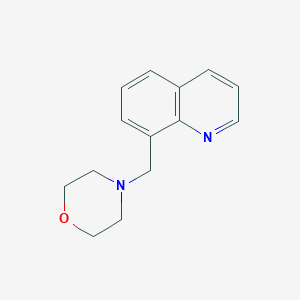
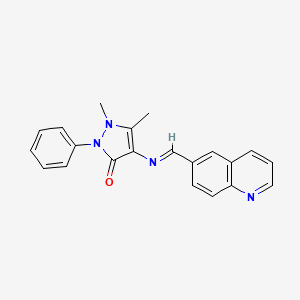
![1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B7464337.png)
![N-(4-methoxybenzyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B7464345.png)